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Compound of Interest

Compound Name: Iridium--vanadium (1/1)

Cat. No.: B15486302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the Iridium-
Vanadium (IrV) intermetallic compound. The information presented herein is curated for
researchers, scientists, and professionals in drug development who require a detailed
understanding of the material's crystallographic properties. This document summarizes the
known structural data, outlines the experimental procedures for its determination, and presents
this information in a clear, accessible format.

Introduction to the IrV Intermetallic Compound

The IrV intermetallic compound is a material of interest due to the unique properties that can
arise from the combination of a heavy 5d transition metal (Iridium) and a lighter 3d transition
metal (Vanadium). The specific arrangement of atoms in its crystal lattice dictates its electronic,
magnetic, and catalytic behaviors, making a thorough understanding of its structure crucial for
both fundamental research and potential applications. The stable phase of IrV ata 1:1
stoichiometric ratio adopts a specific orthorhombic crystal structure, which is a distorted variant
of the more common Cesium Chloride (CsCl) B2 type structure.

Crystallographic Data

The crystal structure of the IrV intermetallic compound has been identified as orthorhombic.
The key crystallographic data are summarized in the tables below.
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Table 1: Crystal System and Space Group of IrV[1]

Parameter Value

Crystal System Orthorhombic
Pearson Symbol oC8

Space Group Cmmm (No. 65)
Strukturbericht Des None

Table 2: Lattice Parameters of IrV

While the orthorhombic crystal system is well-established for IrV, specific experimentally
determined lattice parameters (a, b, ¢) are not consistently reported in readily accessible
literature. Theoretical calculations and experimental studies are required to ascertain these
precise values.

Lattice Parameter Value (A)

a Data not available in search results
b Data not available in search results
c Data not available in search results

Table 3: Atomic Positions for IrV[1]

The atoms in the IrV unit cell occupy specific Wyckoff positions within the Cmmm space group.
The Iridium atoms are located at the 4j sites, and the Vanadium atoms are at the 4g sites. The
exact fractional coordinates, which define the distortion from the ideal B2 structure, are
represented by variables (y for Ir and x for V).

Atom Wyckoff Position Fractional Coordinates
Iridium (Ir) 4 (0,vy, 1/2)
Vanadium (V) 49 (x,0,0)
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Note: The precise numerical values for the fractional coordinates 'x' and 'y' are not available in
the searched literature. These values would be determined through experimental refinement of

diffraction data.

Experimental Determination of Crystal Structure

The determination of the crystal structure of an intermetallic compound like IrV typically
involves the following key experimental stages. The specific experimental details for the initial
structure solution of IrV are attributed to the work of Flukiger et al. in the Journal of the Less-
Common Metals (1978), although the detailed experimental parameters from this specific
publication were not retrievable from the performed searches.

Experimental Workflow:
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Caption: Experimental workflow for determining the crystal structure of the IrV intermetallic

compound.

Methodology Details:

e Synthesis and Sample Preparation: The process begins with the synthesis of the IrV alloy,

typically through arc melting of high-purity Iridium and Vanadium under an inert atmosphere

to prevent oxidation. The resulting ingot is then subjected to a high-temperature annealing

process for an extended period to ensure chemical homogeneity and the formation of the

desired intermetallic phase. The phase purity of the sample is subsequently confirmed using

techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray

Spectroscopy (EDX).

» X-ray Diffraction (XRD): The primary technique for crystal structure determination is X-ray

diffraction. This can be performed on a single crystal or on a polycrystalline powder sample.

Single Crystal XRD: A small, well-formed single crystal is isolated and mounted on a
goniometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction
pattern is collected on a detector. This method provides the most accurate determination
of the unit cell parameters and atomic positions.

Powder XRD: A finely ground powder of the IrV sample is exposed to a monochromatic X-
ray beam. The diffracted X-rays are collected as a function of the scattering angle (26).

e Structure Solution and Refinement:

[¢]

Indexing: The positions of the diffraction peaks are used to determine the unit cell
parameters (a, b, c, a, 3, y) and the crystal system.

Space Group Determination: The systematic absences in the diffraction pattern are
analyzed to determine the space group of the crystal. For IrV, this was determined to be
Cmmm.

Rietveld Refinement: This powerful technique is used to refine the crystal structure model
by minimizing the difference between the experimental diffraction pattern and a calculated
pattern based on the model. The parameters refined include the lattice parameters, atomic
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positions, site occupancies, and thermal displacement parameters. This refinement
process yields the final, precise values for the crystal structure.

Structural Relationship to the CsCl (B2) Structure

The orthorhombic Cmmm structure of IrV can be understood as a distortion of the body-
centered cubic (BCC) CsCl (B2) structure. This relationship can be visualized by considering
the transformation of the cubic unit cell to the orthorhombic cell.

CsClI (B2) Structure
(Cubic, Pm-3m)

Distortion
(Displacement of atoms)

IrV Structure
(Orthorhombic, Cmmm)

Click to download full resolution via product page
Caption: Relationship between the CsCl (B2) and IrV crystal structures.

In the ideal CsClI structure, the Iridium and Vanadium atoms would occupy the corners and the
body-center of a cubic unit cell. In the IrV structure, slight displacements of the atoms from
these high-symmetry positions lead to a lowering of the symmetry to orthorhombic. This
distortion is driven by electronic factors to achieve a more stable energetic configuration.

Conclusion

The IrV intermetallic compound crystallizes in an orthorhombic structure with the space group
Cmmm. While its crystallographic system and atomic Wyckoff positions are well-documented,
the precise experimental lattice parameters and fractional atomic coordinates require access to
the original experimental studies or comprehensive crystallographic databases. The structure is
a fascinating example of a distortion from a simpler, higher-symmetry parent lattice, a common
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theme in intermetallic chemistry that gives rise to a rich variety of physical and chemical
properties. Further experimental and theoretical work is essential to fully elucidate the
structure-property relationships in this intriguing material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Recent advances in high-entropy intermetallic nanoparticles: synthesis and
electrocatalytic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [In-Depth Technical Guide: The Crystal Structure of the
IrV Intermetallic Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486302#crystal-structure-of-irv-intermetallic-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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